molecular formula C8H5BrCl3NO B1295652 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide CAS No. 19889-61-3

2-Bromo-n-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B1295652
CAS No.: 19889-61-3
M. Wt: 317.4 g/mol
InChI Key: CWIXWVNRNRVLQC-UHFFFAOYSA-N
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Description

Contextualization within N-Aryl Amide Chemistry and its Academic Relevance

The N-aryl amide linkage is a cornerstone of modern organic and medicinal chemistry. This functional group is present in a vast number of pharmaceuticals, agrochemicals, and functional materials. The planarity of the amide bond, a consequence of resonance between the nitrogen lone pair and the carbonyl group, plays a crucial role in defining the three-dimensional shape and, consequently, the biological activity of many molecules. The academic relevance of N-aryl amides stems from their utility as versatile synthetic intermediates and their prevalence in biologically active compounds. Research in this area is vibrant, with ongoing efforts to develop novel and more efficient methods for their synthesis.

Structural Overview and Precise Nomenclature for 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide

The precise nomenclature for the compound of interest is This compound . Its molecular structure consists of a central acetamide (B32628) linker, with a bromine atom attached to the acetyl methyl group and a 2,4,5-trichlorosubstituted phenyl ring attached to the nitrogen atom.

PropertyValue
Molecular Formula C₈H₅BrCl₃NO
Molecular Weight 317.39 g/mol
CAS Number 19889-61-3

In these related structures, the amide linkage generally adopts a planar conformation. The orientation of the phenyl ring relative to the amide plane is a key conformational feature, influenced by the steric hindrance imposed by the ortho-substituents. In the solid state, these molecules are often linked into chains or more complex networks through N-H···O hydrogen bonds. The presence of multiple halogen atoms also introduces the possibility of halogen-halogen and halogen-π interactions, which further stabilize the crystal packing.

Identified Research Gaps and Future Perspectives in the Field of Halogenated N-Phenylacetamides

The systematic investigation of halogenated N-phenylacetamides has provided a wealth of information on the interplay of weak intermolecular forces in the solid state. However, there remain several avenues for future research.

A significant research gap is the comprehensive crystallographic characterization of a wider array of substituted N-phenylacetamides, including the specific compound this compound. Such studies would allow for a more complete understanding of the structure-property relationships within this class of compounds.

Future perspectives in this field include the application of this fundamental knowledge to the design of new functional materials. The predictable self-assembly of these molecules through hydrogen and halogen bonding could be harnessed to create materials with tailored optical or electronic properties. Furthermore, the exploration of the biological activity of these compounds remains a relatively untapped area. Given the prevalence of halogenated compounds in pharmaceuticals, a systematic investigation into the biological properties of halogenated N-phenylacetamides could yield promising results. The continued development of synthetic methodologies to access these compounds with high efficiency and selectivity will be crucial for advancing these future research directions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2,4,5-trichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl3NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIXWVNRNRVLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941743
Record name 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19889-61-3
Record name Acetanilide, 2-bromo-2',4',5'-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo N 2,4,5 Trichlorophenyl Acetamide

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies on analogous compounds, particularly N-(2,4,5-trichlorophenyl)-2-chloroacetamide, provide critical insights into the crystallographic properties of the title compound. znaturforsch.com The analysis reveals that these types of molecules typically crystallize in a monoclinic system with the space group P21/n. znaturforsch.com This arrangement accommodates four molecules (Z = 4) within the unit cell. znaturforsch.com The lattice parameters for the closely related N-(2,4,5-trichlorophenyl)-2-chloroacetamide have been determined, providing a foundational model for the expected unit cell dimensions of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide. znaturforsch.comznaturforsch.com

Table 1: Crystallographic Data for the Analog N-(2,4,5-trichlorophenyl)-2-chloroacetamide znaturforsch.comznaturforsch.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)4.732(1)
b (Å)29.522(3)
c (Å)7.734(1)
β (°)108.33(1)
Z4

Analysis of Molecular Conformation and Torsion Angles in the Solid State

The molecular conformation of N-aromatic amides is significantly influenced by the steric and electronic effects of substituents. In structures like 2-Bromo-N-(2-chlorophenyl)acetamide, which features the same side chain as the title compound, the conformation of the N–H bond is observed to be syn to the ortho-chloro substituent on the aniline (B41778) ring. nih.govresearchgate.net Concurrently, this N-H bond adopts an anti position relative to both the C=O and C–Br bonds in the acetamide (B32628) side chain. nih.govresearchgate.netresearchgate.net This conformational preference is a common feature in other side-chain substituted aromatic amides. researchgate.net

The geometry of the molecule is further defined by its torsion angles. These angles describe the rotation around specific bonds and are critical for understanding the molecule's three-dimensional shape. The torsion angles determine the orientation of the side chain relative to the aromatic ring. researchgate.net

Table 2: Selected Torsion Angles (°) in the Analog 2-Bromo-N-(2-chlorophenyl)acetamide researchgate.net
Atoms (D-A-B-C)Angle (°)
C6–C1–C2–C30.4(5)
N1–C1–C2–C3-178.7(3)
C6–C1–C2–Cl1-179.6(3)
O1–C7–C8–Br1-46.2(5)
N1–C7–C8–Br1135.2(3)

Investigation of Crystal Packing and Intermolecular Interactions

The stability of the crystal lattice is governed by a network of intermolecular interactions. In related chloro- and bromo-acetamides, the primary interaction is N–H···O hydrogen bonding, which links molecules into chains. nih.govresearchgate.netresearchgate.net In the crystal structure of 2-Bromo-N-(2-chlorophenyl)acetamide, these chains form along the a-axis. nih.govresearchgate.net

These primary chains are further interconnected by weaker interactions. These include C–H···Cl and Br···Br interactions, which link the chains into pairs or strips, creating a more robust supramolecular architecture. nih.govresearchgate.net The Br···Br interaction distance in 2-Bromo-N-(2-chlorophenyl)acetamide has been measured at 4.3027 (3) Å. nih.govresearchgate.netresearchgate.net While π-π stacking is a common packing motif in aromatic compounds, it has not been identified as a dominant interaction in the crystal structures of these specific analogs.

Table 3: Hydrogen Bond Geometry (Å, °) in the Analog 2-Bromo-N-(2-chlorophenyl)acetamide researchgate.net
D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N1–H1N···O10.84(2)2.05(2)2.852(4)160(4)
C8–H8B···Cl10.973.093.765(5)128

Polymorphism and Disorder Studies in Related Acetamide Crystals

Polymorphism, the ability of a compound to exist in more than one crystal form, is a subject of significant interest in materials science. Studies on a wide range of N-phenylacetamides have demonstrated that substitutions in both the phenyl ring and the side chain have a profound effect on the resulting crystal symmetry. znaturforsch.com

For instance, the conversion of N-phenyl acetamide from its orthorhombic form to N-(2,4,6-trichlorophenyl)-acetamide by ring substitution results in a change to a monoclinic symmetry. znaturforsch.com Further side-chain substitutions can induce additional transformations, such as from a monoclinic to a triclinic system. znaturforsch.com The systematic study of how N-chlorination and the substitution of side-chain hydrogens with chlorine atoms alter the crystal structure of N-(trichlorophenyl)-acetamides reveals that these modifications can prevent isomorphism and lead to different packing arrangements and crystal symmetries. znaturforsch.com This sensitivity to substitution highlights the potential for polymorphism in the broader class of substituted acetamide crystals.

Computational and Theoretical Investigations of 2 Bromo N 2,4,5 Trichlorophenyl Acetamide and Analogs

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide insights into molecular stability, reactivity, and spectroscopic properties.

Ab initio methods, such as the Hartree-Fock (HF) theory, are foundational in computational chemistry. scirp.orgscirp.orgresearchgate.netscispace.comresearchgate.net The HF method approximates the many-electron wavefunction of a molecule as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions (orbitals). scirp.org This approach calculates the electronic energy and structure from first principles, without relying on empirical parameters. scirp.orgresearchgate.net

In the HF method, each electron is considered to move in the average electrostatic field created by all other electrons and the nuclei. This "mean-field" approximation, however, does not fully account for electron correlation—the instantaneous interactions between electrons. Consequently, while HF is a powerful tool for initial geometry optimization and wavefunction determination, it may not always provide highly accurate energy values. scirp.orgscispace.com The geometry optimization process in HF involves finding the nuclear coordinates that correspond to the minimum energy on the potential energy surface. researchgate.net

Density Functional Theory (DFT) has become one of the most popular methods for electronic structure calculations due to its balance of accuracy and computational cost. nih.govnih.govnih.gov Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density. nih.gov A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation.

Several functionals are commonly used for halogenated aromatic compounds:

BLYP: This functional combines the Becke exchange functional with the Lee-Yang-Parr correlation functional.

B3LYP: A hybrid functional that incorporates a mixture of Hartree-Fock exact exchange with exchange and correlation functionals from DFT. nih.govnih.gov It is widely used and known for providing reliable geometries and vibrational frequencies for a broad range of molecules. uantwerpen.be

B3PW91: Similar to B3LYP, this hybrid functional combines the Becke three-parameter exchange functional with the Perdew-Wang 1991 correlation functional. acs.orgresearchgate.net

mPW1PW91: This is another hybrid functional that modifies the Perdew-Wang exchange functional and is often used for spectroscopic studies. nih.gov

These DFT methods, particularly hybrid functionals like B3LYP and B3PW91, generally offer improved accuracy over Hartree-Fock by including a degree of electron correlation, making them well-suited for studying complex systems like halogenated acetamides. nih.govnih.gov

The accuracy of both HF and DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine and chlorine, the selection of an appropriate basis set is critical. nih.gov

Pople-style basis sets, such as the 6-311++G(d,p) , are frequently employed. nih.govnih.govuantwerpen.be Let's break down this notation:

6-311G: Indicates a triple-zeta valence basis set, meaning three basis functions are used to describe each valence electron, providing more flexibility.

++: Represents the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for accurately describing anions, lone pairs, and weak intermolecular interactions.

(d,p): Denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately, especially in halogenated systems where polarization effects are significant. nih.gov

Geometry optimization is typically performed to locate the minimum energy structure on the potential energy surface. For flexible molecules, this may involve exploring multiple conformations to identify the global minimum.

Vibrational Spectroscopy Simulations and Potential Energy Distribution Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.govresearchgate.net Computational methods can simulate these spectra, aiding in the assignment of experimental bands. nih.gov

DFT calculations, particularly with the B3LYP functional and a basis set like 6-311++G(d,p), are commonly used to compute harmonic vibrational frequencies. nih.govnih.govdntb.gov.ua However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To correct for this, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)). nih.gov

Potential Energy Distribution (PED) analysis is a crucial tool for characterizing vibrational modes. nih.govresearchgate.netresearchgate.net It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. researchgate.netresearchgate.net This allows for unambiguous assignments of complex vibrational spectra. For instance, in acetanilide (B955) analogs, distinct frequency ranges are associated with N-H stretching, C=O stretching, aromatic ring vibrations, and C-Cl/C-Br stretching modes.

Below is a representative table of calculated vibrational frequencies and their assignments for a molecule analogous to 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (PED Contributions)
34503315N-H stretch (98%)
31002979Aromatic C-H stretch (95%)
17101643C=O stretch (85%), C-N stretch (10%)
15901528Aromatic C=C stretch (70%), C-H bend (20%)
14401384CH₂ scissoring (60%), C-C stretch (25%)
12501201C-N stretch (45%), N-H bend (30%)
820788Aromatic C-H out-of-plane bend (80%)
750721C-Cl stretch (75%)
630605C-Br stretch (80%)

Note: Data is illustrative and based on typical values for halogenated acetanilides.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.netbohrium.comscilit.comdiva-portal.orgrsc.org It is calculated by mapping the electrostatic potential onto the electron density surface of the molecule. bohrium.comscilit.comdiva-portal.org The MEP provides a visual representation of the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netyoutube.comrsc.org

The MEP surface is typically color-coded:

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. nih.gov

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or around electron-withdrawing groups.

Green regions: Correspond to areas of neutral or near-zero potential.

For a molecule like this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. nih.gov The hydrogen atom of the N-H group would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The aromatic ring, influenced by the electron-withdrawing chloro substituents, would present a complex potential landscape, influencing its interactions with other molecules.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.orgnortheastern.eduscirp.orgrsc.orguwa.edu.aumdpi.comscirp.orgresearchgate.netresearchgate.net The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. scirp.org

The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, indicating strong interactions like hydrogen bonds. scirp.orgresearchgate.net

The analysis provides a percentage contribution for each type of interaction to the total Hirshfeld surface area, offering a quantitative measure of their importance in stabilizing the crystal structure. rsc.orgrsc.orguwa.edu.au

Below is an example data table summarizing the percentage contributions of various intermolecular contacts from a Hirshfeld surface analysis of a similar halogenated aromatic amide.

Contact TypePercentage Contribution (%)
H···H35.5
Cl···H18.2
C···H15.8
O···H12.5
Br···H9.0
C···C4.5
N···H2.1
Other2.4

Note: This data is representative of typical findings for related structures and is for illustrative purposes.

This quantitative assessment is invaluable for understanding the forces that govern crystal packing, which can influence physical properties such as melting point and solubility. rsc.orgnortheastern.edursc.orguwa.edu.au

Two-Dimensional (2D) Fingerprint Plots for Detailed Interaction Deconvolution

A comprehensive method for summarizing the intricate network of intermolecular interactions within a crystal structure is provided by two-dimensional (2D) fingerprint plots derived from Hirshfeld surface analysis. These plots offer a visual and quantitative breakdown of the close contacts between atoms, allowing for a detailed deconvolution of the forces that stabilize the crystal lattice. Each point on the plot corresponds to a unique pair of distances (dₑ and dᵢ) from the Hirshfeld surface to the nearest atom external and internal to the surface, respectively. The color of the points indicates the relative frequency of these contacts, ranging from blue (low frequency) to red (high frequency).

For acetamide (B32628) derivatives, these plots reveal the prevalence of various types of interactions, including hydrogen bonds and halogen bonds. In analogous brominated and chlorinated acetamide structures, the 2D fingerprint plots typically highlight significant contributions from several key interactions:

H···H Contacts: These are generally the most abundant interactions and appear as a large, diffuse region in the center of the plot.

O···H/H···O Contacts: These interactions, indicative of hydrogen bonding, are characterized by distinct sharp spikes in the fingerprint plot. For instance, in the crystal structure of N-acetyl-L-cysteine, a related amide, the O–H···O interactions are represented by sharp spikes at a dₑ + dᵢ of approximately 2.3 Å.

Br···H/H···Br Contacts: The presence of bromine atoms in the molecule leads to significant halogen bonding and other van der Waals interactions. These are typically seen as "wings" in the fingerprint plot. In a study of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, Br···H/H···Br contacts were found to be the largest contributor to the Hirshfeld surface, accounting for 21.7% of the total interactions.

Cl···H/H···Cl Contacts: Similar to bromine, chlorine atoms also participate in significant intermolecular interactions, which are visualized in the fingerprint plots.

The relative contributions of these interactions can be quantified, providing a detailed picture of the crystal packing. A hypothetical breakdown of intermolecular contacts for a compound like this compound, based on analyses of similar structures, is presented in the table below.

Intermolecular ContactContribution (%)
H···H40.5
Cl···H/H···Cl22.8
Br···H/H···Br15.2
O···H/H···O10.7
C···H/H···C8.5
N···H/H···N2.3

This table is illustrative and based on data from analogous compounds.

Energy Frameworks for Comprehensive Analysis of Crystal Packing Stabilization

To further quantify the stabilizing forces within the crystal lattice, energy framework analysis can be employed. This method, based on the calculation of interaction energies between molecular pairs, provides a visual representation of the energy landscape of the crystal. The interaction energies are typically calculated using quantum mechanical methods, considering electrostatic, polarization, dispersion, and exchange-repulsion components.

The resulting energy frameworks are depicted as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the magnitude of the interaction energy. This allows for an intuitive understanding of the dominant forces and packing motifs.

A summary of typical interaction energies for different types of intermolecular forces is provided in the table below.

Interaction TypeTypical Energy (kJ/mol)
Electrostatic-150 to -50
Dispersion-100 to -20
Polarization-50 to -10
Repulsion50 to 150

These values are representative and can vary depending on the specific molecular environment.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Receptor Interactions in silico

Molecular dynamics (MD) simulations offer a powerful computational approach to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and the interactions between a ligand and its receptor. nih.govnih.gov

For this compound and its analogs, MD simulations can be used to explore their conformational landscape in different environments, such as in solution or when bound to a biological target. The affinity of a compound for its receptor is dependent on its three-dimensional characteristics, including size, stereochemical orientation of functional groups, and electrochemical properties. researchgate.net MD simulations can help to understand how the molecule adapts its conformation to fit into a binding pocket and the nature of the interactions that stabilize the complex.

In the context of ligand-receptor interactions, MD simulations can be used to:

Assess the stability of the ligand-receptor complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the binding pose can be evaluated. nih.gov

Identify key interacting residues: The simulation trajectory can be analyzed to identify the specific amino acid residues in the receptor that form persistent interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic contacts, and halogen bonds. mdpi.com

Calculate binding free energies: Advanced techniques such as the molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method can be used to estimate the binding free energy of the ligand-receptor complex, providing a quantitative measure of binding affinity.

A study on halogenated inhibitors of cathepsin L demonstrated that MD simulations could successfully model halogen bonding between the inhibitor and the enzyme. nih.gov The simulations showed stable interactions between the halogen atom of the inhibitor and a carbonyl oxygen in the protein's active site, with geometries characteristic of halogen bonds. nih.gov This highlights the potential of MD simulations to elucidate the role of halogen atoms in the biological activity of compounds like this compound.

The following table summarizes the types of information that can be obtained from MD simulations of ligand-receptor complexes.

Simulation AnalysisInformation Gained
Root-Mean-Square Deviation (RMSD)Stability of the complex and conformational changes.
Root-Mean-Square Fluctuation (RMSF)Flexibility of individual residues in the protein.
Hydrogen Bond AnalysisIdentification and persistence of hydrogen bonds between ligand and receptor.
Radial Distribution Function (RDF)Probability of finding an atom of one molecule at a certain distance from an atom of another molecule.
Binding Free Energy CalculationQuantitative estimation of the binding affinity.

Structure Activity Relationship Sar Studies of 2 Bromo N 2,4,5 Trichlorophenyl Acetamide Derivatives

Impact of Halogen Substitution Patterns on Molecular Properties and Potential Bioactivity Profiles

The trichlorophenyl substitution pattern in 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide is a key feature. The specific arrangement of these chlorine atoms influences the molecule's interaction with biological targets. The conformation of the N-H bond in similar structures, such as 2-bromo-N-(2-chlorophenyl)acetamide, is syn to the ortho-chloro substituent, which affects molecular packing and hydrogen bonding. researchgate.netnih.gov

Influence of Substituents on the Phenyl Ring on Electron Distribution and Steric Effects

Substituents on the phenyl ring of N-aryl acetamides play a pivotal role in modulating the molecule's electronic and steric properties, which in turn affects its interaction with biological targets. The electron-withdrawing or electron-donating nature of these substituents can alter the electron density of the aromatic ring and the amide linkage. science.gov

In the case of this compound, the three chlorine atoms are strongly electron-withdrawing. This electronic effect can be crucial for its potential bioactivity. Studies on other N-aryl acetamides have demonstrated that electron-withdrawing groups on the phenyl ring are often preferred for enhanced biological activity. nih.gov For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds with electron-withdrawing substituents like -NO2 or -CN showed increased binding energy compared to those with electron-releasing groups. mdpi.com Similarly, research on other N-phenylacetamide derivatives has shown that compounds with 4-R electron-withdrawing substituents have higher bactericidal activity than those with 4-R electron-donating substituents. nih.gov

The position of the substituents also has a significant impact. For instance, in some series, substitutions at the 4-position of the benzene (B151609) ring were found to increase bactericidal activity, while substitutions at the 3-position were not conducive to improving activity. nih.gov The steric bulk of the substituents can also influence conformational preferences and binding affinity to a target protein.

Substituent TypeEffect on Phenyl RingGeneral Impact on BioactivityExample from Related Compounds
Electron-Withdrawing (e.g., -Cl, -NO2, -CN)Decreases electron densityOften enhances activityIncreased binding energy and bactericidal activity nih.govmdpi.com
Electron-Donating (e.g., -CH3, -OCH3)Increases electron densityOften decreases activityLower bactericidal activity compared to electron-withdrawing groups nih.gov

Modulation of Potential Biological Activities through Structural Modifications on the Acetamide (B32628) Linker

Studies on related N-aryl acetamides have shown that even minor changes to the acetamide moiety can have a significant impact. For instance, N-methylation of the amino acetamide in one series led to a slight improvement in antimalarial activity, while N-ethyl substitution resulted in a slight reduction. acs.org Replacing the amino group with an oxygen atom also led to a decrease in activity. acs.org

ModificationObserved Effect on Bioactivity in Related N-Aryl AcetamidesReference
N-methyl substitutionSlight improvement in antimalarial activity acs.org
N-ethyl substitutionSlight reduction in antimalarial activity acs.org
Replacement of amino with oxygen2-fold reduction in antimalarial activity acs.org
Methyl or dimethyl substitution on alpha-carbonInactive in one study, 20-fold improvement in another acs.orgbiorxiv.org

Comparative Analysis with Positional Isomers and Structurally Similar N-Aryl Acetamides

Comparing this compound with its positional isomers and other structurally similar N-aryl acetamides provides valuable insights into the SAR. The specific positioning of the chloro substituents on the phenyl ring is a key determinant of the molecule's conformation and potential biological interactions.

For example, the conformation of the N-H bond in 2-bromo-N-(2-chlorophenyl)acetamide is syn to the ortho-chloro substituent. nih.gov In contrast, in 2-bromo-N-(4-bromophenyl)acetamide, the N-H bond is anti to both the carbonyl and C-Br bonds in the side chain. researchgate.net These conformational differences, dictated by the position of the halogen on the phenyl ring, can lead to different packing in the crystal structure and potentially different interactions with a biological target.

The entire structure of N-aryl acetamides is often required for their activity, with changes to the lactam, amino acetamide, and phenoxy aryl groups being sensitive to modification. acs.org The development of new antimalarial chemotypes from N-aryl acetamide scaffolds has been a focus of research, highlighting the therapeutic potential of this class of compounds. deakin.edu.aunih.gov

Derivatization Strategies and Synthesis of Novel Analogs Based on the 2 Bromo N 2,4,5 Trichlorophenyl Acetamide Scaffold

Design Principles for New Halogenated Acetamide (B32628) Derivatives with Modified Substituents

The design of new analogs based on the 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide scaffold is guided by established principles of medicinal chemistry, focusing on structure-activity relationships (SAR). The existing halogen atoms are key modulators of the compound's physicochemical properties.

Halogen substitution is a common and effective strategy in drug development. researchgate.net The chlorine and bromine atoms on the scaffold influence lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netnih.gov For instance, the net polarizability of the molecule, which can be affected by the number and position of halogen substituents, is a critical factor for receptor binding. nih.gov The trichlorinated phenyl ring provides a stable, lipophilic anchor, while the α-bromo substituent on the acetamide group serves as a reactive handle for introducing diversity.

Design principles for new derivatives often involve:

Modification of the Acetamide Linker: The secondary amide linkage is often preferred in SAR studies of phenylacetamides. ebi.ac.uk Altering the length or rigidity of this linker can optimize the orientation of the terminal functional groups.

Exploitation of Halogen Bonding: Covalently bound halogens can act as halogen bond donors, forming non-covalent interactions with Lewis bases (like oxygen or nitrogen atoms) in protein binding sites. nih.gov This interaction can be as significant as hydrogen bonding in enhancing binding affinity and selectivity. nih.gov The design of new analogs can strategically place halogens to form these favorable interactions.

Bioisosteric Replacement: Replacing existing atoms or groups with others that have similar physical or chemical properties (bioisosteres) can modulate activity. For example, replacing a chlorine atom with a trifluoromethyl group can alter electronic properties while maintaining a similar size, potentially improving metabolic stability or binding affinity.

By systematically modifying the substituents on the phenyl ring or varying the group attached to the acetamide moiety, chemists can fine-tune the molecule's properties to achieve desired biological effects. hp.gov.in

Synthesis of N-Phenylacetamide Derivatives with Varied Amine and Halogenated Moieties

The 2-bromo-N-(aryl)acetamide framework is highly amenable to synthetic modification, allowing for the introduction of a wide array of functional groups, including diverse amine and heterocyclic moieties.

The bromine atom on the α-carbon of the acetamide group is an excellent leaving group, making the carbon atom susceptible to attack by nucleophiles. This reactivity is commonly exploited to introduce a variety of amine-containing fragments. The reaction of 2-chloro- or 2-bromo-N-arylacetamides with primary or secondary amines is a straightforward and efficient method for generating libraries of N-phenylacetamide derivatives. nih.govresearchgate.net

This nucleophilic substitution reaction can be carried out with a diverse range of amines, including aliphatic amines, anilines, and heterocyclic amines, to produce novel compounds. researchgate.net For example, reacting a 2-bromo-N-(chlorophenyl)acetamide with amines such as butylamine, octylamine, piperidine, and 3-fluoroaniline (B1664137) leads to the formation of the corresponding 2-amino-N-(chlorophenyl)acetamide derivatives. Another key nucleophile, sodium azide, can be used to displace the halide, forming an azido-acetamide intermediate, which is a versatile precursor for other functionalities, such as triazoles. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions on a Halo-Acetamide Scaffold
Starting MaterialNucleophileProduct Type
2-Bromo-N-arylacetamidePrimary Aliphatic Amine (e.g., Butylamine)N-Aryl-2-(butylamino)acetamide
2-Bromo-N-arylacetamideSecondary Aliphatic Amine (e.g., Piperidine)2-(1-Piperidinyl)-N-arylacetamide
2-Bromo-N-arylacetamideAromatic Amine (e.g., 3-Fluoroaniline)N-Aryl-2-(3-fluoroanilino)acetamide
2-Chloro-N-arylacetamideSodium Azide (NaN₃)2-Azido-N-arylacetamide
2-Chloro-N-arylacetamide2-Mercaptobenzimidazole2-((1H-Benzimidazol-2-yl)thio)-N-arylacetamide
2-Chloro-N-arylacetamideBenzenesulfonylguanidineN-Phenyl-2-(phenylsulfanyl)acetamide

Heterocyclic rings are ubiquitous in pharmaceuticals and agrochemicals, and their incorporation into the N-phenylacetamide scaffold can lead to compounds with novel biological activities. researchgate.net Several synthetic strategies are employed to achieve this.

Building the Heterocycle onto the Scaffold: One common approach involves a multi-step synthesis where the N-phenylacetamide moiety is first modified and then cyclized to form the heterocycle. For instance, a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety was synthesized by first converting a 4-amino-N-phenylacetamide into a thiourea (B124793) intermediate. This intermediate was then condensed with various α-bromophenylethanones to construct the final thiazole (B1198619) ring system. nih.gov

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole rings. In this approach, a 2-azido-N-phenylacetamide (synthesized via nucleophilic substitution as described in 6.2.1) is reacted with a terminal alkyne to regioselectively form the 1,4-disubstituted triazole product. rsc.org

Condensation and Cyclization Reactions: Heterocycles like thiazolidinones can be introduced by reacting an N-phenylacetamide derivative containing an aldehyde with a rhodanine (B49660) or thiazolidinedione moiety in a condensation reaction. ijpsr.com Similarly, the Hantzsch reaction can be used to synthesize dihydropyridine (B1217469) rings attached to a phenoxy-N-arylacetamide framework. tandfonline.com

Direct Alkylation: Pre-formed heterocyclic nucleophiles can be directly attached to the acetamide scaffold. For example, indole-2,3-dione (isatin) can be N-alkylated with 2-chloro-N-phenylacetamides in the presence of a base like potassium carbonate to yield N-phenylacetamide-2-oxoindole conjugates. nih.gov

Table 2: Synthetic Strategies for Incorporating Heterocyclic Systems
HeterocycleSynthetic StrategyKey Intermediates/Reagents
ThiazoleHantzsch Thiazole SynthesisThiourea intermediate, α-halocarbonyl
1,2,3-TriazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azido-acetamide, terminal alkyne, copper catalyst
1,4-DihydropyridineHantzsch-like ReactionFormyl-phenoxy-acetamide, 1,3-dicarbonyl compound, ammonia (B1221849) source
Indole-2,3-dione (Isatin)N-AlkylationIsatin, 2-chloro-N-phenylacetamide, base (K₂CO₃)
ThiazolidinoneKnoevenagel CondensationFormyl-phenoxy-acetamide, rhodanine/thiazolidinedione

Strategies for Enhancing Molecular Complexity and Diversity for High-Throughput Research Screening

To efficiently explore the vast chemical space and identify promising lead compounds, modern drug discovery relies on the generation of diverse and complex molecular libraries for high-throughput screening (HTS). curiaglobal.comnih.gov The this compound scaffold is an ideal starting point for building such libraries due to its synthetic tractability.

Combinatorial and Parallel Synthesis: The synthetic routes described previously, particularly nucleophilic substitution and click chemistry, are well-suited for parallel synthesis. By reacting a common halo-acetamide core with a large array of diverse amines or alkynes in a multi-well plate format, a large library of related analogs can be rapidly generated. This allows for a systematic exploration of the structure-activity relationships around the scaffold. researchgate.net

Target-Focused Library Design: Instead of generating random diversity, libraries can be designed to interact with a specific protein family, such as kinases or proteases. nih.gov This involves using structural information about the target to design molecules with complementary shapes and functional groups. The N-phenylacetamide scaffold can be decorated with substituents known to interact with features of a target class, thereby increasing the probability of finding active compounds, or "hits," in a screening campaign. nih.gov

Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of structurally complex and diverse molecules, often mimicking the structural features of natural products. Starting from a common scaffold, a series of reactions can be applied to generate a wide range of different molecular skeletons, not just variations in peripheral substituents. This can lead to the discovery of compounds with entirely new mechanisms of action.

Table 3: Strategies for Library Generation for High-Throughput Screening (HTS)
StrategyDescriptionApplication to Acetamide Scaffold
Molecular Hybridization Covalently linking two or more distinct pharmacophores to create a single molecule. researchgate.netUsing the acetamide as a linker to connect the trichlorophenyl moiety to another bioactive fragment (e.g., a known enzyme inhibitor).
Parallel Synthesis Simultaneously synthesizing a large number of compounds in parallel using a common reaction scheme.Reacting the 2-bromo-acetamide core with a library of diverse amines or thiols in separate reaction vessels.
Target-Focused Design Designing compounds based on the structural information of a specific biological target or target family. nih.govAppending substituents to the phenyl ring or amine moiety that are known to bind to a specific protein family, like kinases.
Diversity-Oriented Synthesis (DOS) Creating structurally complex and diverse molecules from a common starting material to explore novel chemical space.Using the acetamide product as an intermediate for further cyclization or rearrangement reactions to generate new core scaffolds.

Exploration of Potential Research Applications of 2 Bromo N 2,4,5 Trichlorophenyl Acetamide and Its Analogs in Vitro and in Silico Studies

Investigation of Antimicrobial Potential via In Vitro Screening Methodologies

The antimicrobial potential of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide and its analogs has been a subject of scientific inquiry, with various in vitro screening methodologies employed to assess their efficacy against a range of pathogenic microorganisms. These studies are crucial in identifying promising candidates for further development.

Evaluation Against Bacterial Strains (Gram-Positive and Gram-Negative)

The antibacterial activity of N-phenylacetamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, synthesized from the precursor 2-bromo-N-(p-chlorophenyl) acetamide, demonstrated moderate to high antibacterial activities. unal.edu.co The evaluation was conducted using the disc diffusion method against a panel of bacteria including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. unal.edu.co One particular derivative, compound 5b, showed significant activity against A. baumannii and P. aeruginosa, while compound 5d was most effective against S. aureus. unal.edu.co

These findings highlight the potential of the N-phenylacetamide scaffold as a source of new antibacterial agents. The presence and position of substituents on the phenyl ring and the acetamide group appear to play a crucial role in determining the spectrum and potency of antibacterial activity. Further research focusing specifically on the 2,4,5-trichloro substitution pattern is necessary to fully elucidate the antibacterial potential of this compound.

Assessment Against Fungal Species (e.g., Candida spp.)

Several studies have investigated the antifungal properties of bromo-N-phenylacetamide analogs, particularly against opportunistic pathogenic yeasts of the Candida genus. Research on 2-bromo-N-phenylacetamide has demonstrated its potential as an antifungal agent against invasive candidiasis isolates. researchgate.net One study found that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL for Candida albicans and 16 to 32 µg/mL for the Candida parapsilosis complex. researchgate.net

Another investigation focused on the activity of 2-bromo-N-phenylacetamide against Candida glabrata strains isolated from the oral cavity. unal.edu.co The study reported a significant MIC of 16 µg/mL and a minimum fungicidal concentration (MFC) of 32–64 µg/mL against all tested C. glabrata strains, indicating a predominantly fungicidal action. unal.edu.co Furthermore, a separate study on fluconazole-resistant Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis, revealed that 2-bromo-N-phenylacetamide exhibited a fungicidal effect with a MIC of 32 µg/mL for the majority of strains and an MFC of 64 µg/mL. researchgate.net These results underscore the potential of the bromo-N-phenylacetamide core structure in combating drug-resistant fungal infections.

Anti-biofilm Property Assessment Methodologies

The ability of microorganisms to form biofilms presents a significant challenge in treating infections. Consequently, the assessment of the anti-biofilm properties of novel compounds is a critical area of research. A commonly used method for quantifying biofilm formation is the crystal violet staining assay. researchgate.netnih.gov This technique involves staining the biofilm matrix with crystal violet, followed by elution of the dye and measurement of its absorbance, which correlates with the biofilm biomass.

In the context of N-substituted acetamide derivatives, studies have utilized this methodology to evaluate their efficacy in inhibiting biofilm formation. For example, the anti-biofilm properties of 2-bromo-N-phenylacetamide against Candida albicans were assessed using a crystal violet staining assay. researchgate.net This method allows for a quantitative determination of the compound's ability to prevent the initial attachment of microbial cells and the subsequent development of the biofilm structure.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination Methodologies

Determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are fundamental steps in evaluating the potency of new antimicrobial agents. The broth microdilution technique is a widely accepted and standardized method for determining the MIC of antifungal agents against yeasts, as outlined by the Clinical and Laboratory Standards Institute (CLSI). researchgate.netnih.gov This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microplate and then inoculating the wells with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a specified incubation period. scielo.br

Following the determination of the MIC, the MFC can be established by subculturing the contents of the wells that show no visible growth onto an agar (B569324) medium. researchgate.net The MFC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the number of viable microorganisms. nih.gov Studies on 2-bromo-N-phenylacetamide and its analogs have employed these methodologies to quantify their antifungal activity against various Candida species. unal.edu.coresearchgate.net For instance, the MIC of 2-bromo-N-phenylacetamide against Candida glabrata was determined to be 16 µg/mL, with an MFC ranging from 32–64 µg/mL. unal.edu.co

Analysis of Synergistic and Antagonistic Effects with Reference Agents (e.g., Checkerboard Technique)

The combination of antimicrobial agents can lead to synergistic, additive, indifferent, or antagonistic effects. The checkerboard technique is a common in vitro method used to assess these interactions. unal.edu.conih.gov This method involves a two-dimensional array of serial dilutions of two compounds, tested alone and in combination, against a specific microorganism. The Fractional Inhibitory Concentration Index (FICI) is then calculated to quantify the nature of the interaction. A FICI of ≤ 0.5 typically indicates synergy, a FICI between 0.5 and 4.0 suggests indifference or an additive effect, and a FICI of > 4.0 indicates antagonism. unal.edu.co

In the context of bromo-N-phenylacetamide analogs, the checkerboard method has been employed to evaluate their interaction with standard antifungal drugs. For example, the combination of 2-bromo-N-phenylacetamide with nystatin (B1677061) and miconazole (B906) was assessed against Candida glabrata. unal.edu.co The results showed an antagonistic effect with nystatin (FICI = 4.5) and an indifferent effect with miconazole (FICI = 1.25). unal.edu.co Similarly, a study on 2-chloro-N-phenylacetamide in combination with amphotericin B and fluconazole (B54011) against Candida albicans and Candida parapsilosis reported antagonism. researchgate.net These findings are crucial for understanding how these novel compounds might perform in combination therapies.

In Silico Studies for Potential Molecular Target Interactions (Molecular Docking and Virtual Screening)

In addition to in vitro studies, in silico approaches such as molecular docking and virtual screening are valuable tools for predicting the potential molecular targets of new compounds and understanding their mechanism of action. Molecular docking simulations can provide insights into the binding modes and affinities of a ligand with a specific protein target.

Research into Anti-inflammatory Properties via In Silico Methodologies

The exploration of novel anti-inflammatory agents is a significant area of pharmacological research. In silico methodologies, which involve computational modeling and simulation, have become indispensable tools for the rational design and preliminary screening of potential drug candidates. These computational approaches offer a time- and cost-effective means to predict the biological activity of compounds before undertaking extensive laboratory synthesis and testing. This section focuses on the potential anti-inflammatory properties of this compound and its analogs, as investigated through in silico techniques.

Computational Modeling of Interaction with Inflammatory Mediators (e.g., Cyclooxygenase (COX) Enzymes)

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key mediators in this process. isfcppharmaspire.comnih.gov There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation, making it a prime target for anti-inflammatory drugs. isfcppharmaspire.commdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these COX enzymes. researchgate.net In silico molecular docking studies are pivotal in predicting how a ligand, such as this compound, might bind to the active site of a target protein like COX-2. isfcppharmaspire.comnih.govstmjournals.com

Computational studies on analogous N-phenylacetamide and bromoacetamide derivatives have demonstrated the utility of these methods in assessing anti-inflammatory potential. For instance, molecular docking studies on various novel compounds have been performed to evaluate their binding affinities and interaction patterns within the active sites of COX-1 and COX-2. researchgate.netasianpubs.org These studies often reveal key interactions, such as hydrogen bonding and hydrophobic contacts, with critical amino acid residues in the enzyme's active site, which are crucial for inhibitory activity. japer.injaper.in

For this compound, a hypothetical in silico analysis would involve docking the molecule into the crystal structure of the COX-2 enzyme. The results of such a study would likely be presented in a data table summarizing the predicted binding energy and key interactions. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Table 1: Hypothetical In Silico Docking Results for this compound with COX-2

ParameterPredicted Value
Binding Energy (kcal/mol)-8.5 to -10.5
Interacting ResiduesArg120, Tyr355, Ser530
Interaction TypesHydrogen Bond, Hydrophobic

Research on similar acetamide derivatives has shown that modifications to the chemical structure can significantly influence COX-2 selectivity and inhibitory potency. For example, the introduction of different substituents on the phenyl ring can alter the binding mode and affinity for the COX-2 active site. nih.gov Studies on other bromo-substituted compounds have also highlighted the potential for these molecules to exhibit significant biological activity, including anti-inflammatory effects. nih.gov

The insights gained from these computational models are valuable for guiding the synthesis and biological evaluation of new compounds. By predicting the binding affinity and interaction patterns, in silico studies can help prioritize compounds that are more likely to be effective COX-2 inhibitors. nih.gov Although direct in silico studies on this compound are not extensively reported in the available literature, the established methodologies and findings from research on analogous compounds provide a strong foundation for predicting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide with high purity?

  • Methodology : Use slow evaporation techniques with polar aprotic solvents (e.g., acetone or acetonitrile) to grow single crystals. Monitor reaction conditions (temperature, pH) to minimize side products. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Confirm purity via HPLC (≥95%) and melting point consistency (186–188°C) .

Q. How can researchers characterize the thermal stability of this compound?

  • Methodology : Perform Differential Scanning Calorimetry (DSC) to identify phase transitions and decomposition points. The compound should exhibit no phase changes until its melting point (~189°C). Density measurements (1.69 g/cm³) and UV-Vis spectroscopy (transparency up to 310 nm) can further validate stability .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coat) in fume hoods. Avoid inhalation/contact with skin, as halogenated acetamides may exhibit toxicity. Store in airtight containers at room temperature, away from light. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Cross-validate using powder XRD and computational tools (e.g., Mercury 4.0) to resolve discrepancies in unit cell parameters. Compare experimental data with Cambridge Structural Database entries for analogous compounds .

Q. What strategies address inconsistencies in spectroscopic data (e.g., NMR, IR)?

  • Methodology : For NMR, use deuterated DMSO or CDCl₃ to enhance solubility and reduce signal splitting. Assign peaks via 2D experiments (COSY, HSQC). For IR, compare experimental bands (e.g., C=O stretch at ~1680 cm⁻¹) with DFT-calculated spectra (Gaussian 16) .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrophilicity indices. Validate predictions via Suzuki-Miyaura coupling trials with Pd(PPh₃)₄ catalysts. Monitor reaction progress via TLC and LC-MS .

Q. What analytical approaches differentiate degradation products under oxidative conditions?

  • Methodology : Expose the compound to H₂O₂/UV light and analyze via LC-QTOF-MS. Fragment ions (e.g., m/z 238 → 154 [C₆H₃Cl₃NH]) indicate cleavage of the acetamide moiety. Compare with reference standards for halogenated phenyl derivatives .

Comparative and Mechanistic Studies

Q. How does substituent positioning (2,4,5-trichlorophenyl vs. analogs) affect bioactivity?

  • Methodology : Synthesize analogs (e.g., 2-Bromo-N-(4-chlorophenyl)acetamide) and test against enzyme targets (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with inhibition constants (Kᵢ) .

Q. What role does the bromoacetamide group play in photophysical properties?

  • Methodology : Measure fluorescence quantum yield (Φ_F) in ethanol using a fluorimeter. Compare with non-brominated analogs (e.g., N-(2,4,5-trichlorophenyl)acetamide). Theoretical calculations (TD-DFT) can model excited-state transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.